molecular formula C21H21NO5 B15192103 10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid CAS No. 93696-98-1

10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid

Cat. No.: B15192103
CAS No.: 93696-98-1
M. Wt: 367.4 g/mol
InChI Key: MOLUCKSKGARUMO-UHFFFAOYSA-N
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Description

10-[3-(methylamino)propyl]tricyclo[94002,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methylamino propyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-9-one: A structurally similar compound with different functional groups.

    9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione: Another related compound with a tricyclic core and different substituents.

Uniqueness

10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one is unique due to its specific combination of a tricyclic core and a methylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93696-98-1

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid

InChI

InChI=1S/C19H19NO.C2H2O4/c1-20-12-6-7-14-13-19(21)18-11-5-4-10-17(18)16-9-3-2-8-15(14)16;3-1(4)2(5)6/h2-5,8-11,13,20H,6-7,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

MOLUCKSKGARUMO-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.C(=O)(C(=O)O)O

Origin of Product

United States

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